molecular formula C16H13ClN2O2S2 B2375162 N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-32-2

N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2375162
CAS No.: 941901-32-2
M. Wt: 364.86
InChI Key: YBVMCYGKAAYOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O2S2 and its molecular weight is 364.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) investigations.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : N-(4-chloro-1,3-benzothiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
  • Molecular Formula : C17H15ClN2O2S
  • CAS Number : 941901-32-2

This structure features a benzothiazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against a range of bacterial strains, both Gram-positive and Gram-negative.

  • In Vitro Studies :
    • The compound exhibited significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
    • It was also evaluated for its efficacy against other bacterial pathogens using the turbidimetric method, demonstrating promising results .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays:

  • Cell Line Studies :
    • In vitro tests on estrogen receptor-positive human breast adenocarcinoma cell line (MCF7) showed that the compound could inhibit cancer cell proliferation effectively .
    • The Sulforhodamine B (SRB) assay indicated that it possesses significant cytotoxicity against cancer cells, with IC50 values comparable to standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Target Proteins : Molecular docking studies revealed that the compound interacts with specific proteins such as HisG in Mycobacterium tuberculosis, inhibiting their function .
  • Inhibition of Lipid Biosynthesis : The thiazole ring is believed to block the biosynthesis of certain bacterial lipids, contributing to its antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. In the case of this compound:

Structural FeatureEffect on Activity
Presence of ChlorineEnhances antimicrobial potency
Methoxy Group on PhenylContributes to anticancer activity
Thiazole MoietyEssential for both antimicrobial and anticancer effects

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Comparative Analysis : Research comparing various benzothiazole derivatives indicated that those with electron-withdrawing groups exhibited higher antimicrobial and anticancer activities than their counterparts .
  • Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities and interactions between this compound and its biological targets, supporting experimental findings .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15-12(17)3-2-4-13(15)23-16/h2-8H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMCYGKAAYOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.